molecular formula C19H24N2O2 B1221556 6'-Hydroxydihydrocinchonidine CAS No. 5962-19-6

6'-Hydroxydihydrocinchonidine

Cat. No. B1221556
CAS RN: 5962-19-6
M. Wt: 312.4 g/mol
InChI Key: RASAUPYEBCYZRS-BIPCEHGGSA-N
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Description

Synthesis Analysis

The synthesis of 6'-hydroxycinchonine, closely related to 6'-Hydroxydihydrocinchonidine, involves the demethylation of quinidine with boron tribromide in dichloromethane at -75°C. This process highlights the compound's foundation in modifying existing alkaloids to explore new pharmacological potentials and understand chemical behavior (Small et al., 1979).

Molecular Structure Analysis

The molecular structure of 6'-Hydroxydihydrocinchonidine and its analogs is characterized by the presence of a hydroxyl group, which significantly impacts its chemical reactivity and biological activity. This structural aspect is crucial for its interaction with biological targets and its overall stability and reactivity in chemical syntheses.

Chemical Reactions and Properties

Chemical reactions involving 6'-Hydroxydihydrocinchonidine are influenced by its alkaloid base structure, including its reactivity towards other compounds and its behavior under various chemical conditions. The introduction of a hydroxyl group at the 6' position alters its pharmacological profile and can reduce toxicity compared to its parent compound, quinidine (Nwangwu et al., 1982).

Scientific Research Applications

Hemodynamic Properties

6'-Hydroxydihydrocinchonidine, also known as Cupreidine, exhibits distinct hemodynamic properties compared to its analog quinidine. Studies have demonstrated that Cupreidine has a more favorable hemodynamic profile, showing less bradycardia and depression of blood pressure, and a smaller effect on vasodilation and myocardial contractility than quinidine. This suggests Cupreidine's potential utility in the therapy of cardiac arrhythmias (Nwangwu et al., 1982).

Antiarrhythmic Activity

Research has shown that 6'-Hydroxydihydrocinchonidine has comparable antiarrhythmic potencies to quinidine, but with a smaller acute toxicity profile. This was observed in studies where the effects of the two drugs were compared in mice following the induction of arrhythmias. The synthesis of 6'-Hydroxycinchonine, a related compound, was achieved, and its antiarrhythmic activities were also evaluated, suggesting its potential application in this field (Small et al., 1979).

Comparative Pharmacokinetics

Comparative pharmacokinetic studies have been conducted between quinidine and its metabolite, 6'-Hydroxycinchonine, in rabbits. These studies observed differences in distribution, half-life, and total body clearance between the two compounds. This research provides insights into the pharmacokinetic behavior of 6'-Hydroxydihydrocinchonidine and its potential implications in medical applications (Ueda & Nickols, 1980).

Comparative Toxicity and Effectiveness

Further studies have compared the acute toxicity and antiarrhythmic activity of 6'-Hydroxydihydrocinchonidine with other quinidine analogs. These comparisons provide valuable data on the relative safety and effectiveness of these compounds, contributing to the understanding of their therapeutic potential (Nwangwu et al., 1980).

properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAUPYEBCYZRS-BIPCEHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975020
Record name 10,11-Dihydrocinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Hydroxydihydrocinchonidine

CAS RN

5962-19-6
Record name (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Hydroxydihydrocinchonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydrocinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Hydroxydihydrocinchonidine
Reactant of Route 2
6'-Hydroxydihydrocinchonidine
Reactant of Route 3
6'-Hydroxydihydrocinchonidine
Reactant of Route 4
6'-Hydroxydihydrocinchonidine
Reactant of Route 5
6'-Hydroxydihydrocinchonidine
Reactant of Route 6
6'-Hydroxydihydrocinchonidine

Citations

For This Compound
3
Citations
C Liddle, GG Graham, RK Christopher… - Xenobiotica, 1981 - Taylor & Francis
… : 1A quinine (14.5T) 1 B dihydroquinine (14.8); 1 F 3-hydroxyquinine (17.3); l G 3-hydroxydihydroquinine (17.8); 1 H 6-hydroxycinchonidine (15.4); 1 J 6'-hydroxydihydrocinchonidine (…
Number of citations: 25 www.tandfonline.com
S Wanwimolruk, SUKM WONG… - Journal of pharmacy …, 1995 - Wiley Online Library
… Some of its metabolites (6'hydroxydihydrocinchonidine and 3-hydroxydihydroquinine) have been identified in human urine (Liddle et a1 1981). Therefore, some of the unidentified …
Number of citations: 44 onlinelibrary.wiley.com
S Wanwimolruk, SM Wong, H Zhang… - Journal of liquid …, 1996 - Taylor & Francis
A reverse phase, isocratic HPLC method has been developed for the quantitation of quinine and its major metabolite, 3-hydroxyquinine in human plasma, urine and hepatic microsomal …
Number of citations: 31 www.tandfonline.com

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